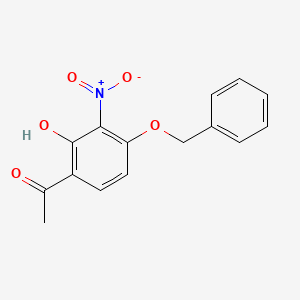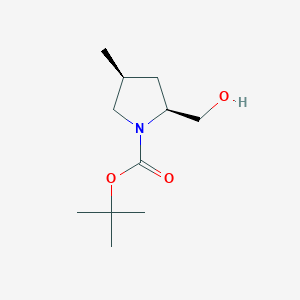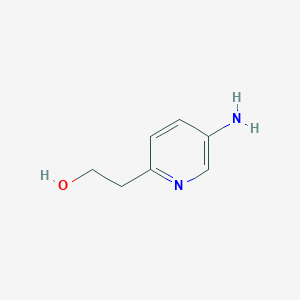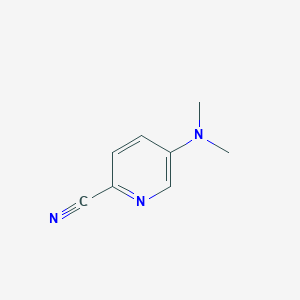
5-Methylpyrimidine-2-carboxamidine hydrochloride
Overview
Description
5-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyrimidine and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Antitumor Activity
Pyrimidine derivatives have shown significant promise in antitumor activity. For instance, substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, highlighting their potential in oncology indications (Lombardo et al., 2004).
Antiviral Applications
Pyrimidine derivatives also play a crucial role in antiviral research. Certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, demonstrating their potential as antiviral agents (Hocková et al., 2003).
Inhibitors for Parasitic Diseases
Compounds based on pyrimidine scaffolds have been developed as selective inhibitors for diseases caused by parasites like Toxoplasma gondii and Cryptosporidium parvum, indicating their utility in treating parasitic infections (Zhang et al., 2014).
Antimicrobial Activity
Pyrazolopyrimidines, a class related to pyrimidines, have been synthesized and evaluated for their antimicrobial activity, including RNA polymerase inhibitors. These compounds have shown efficacy against various bacterial and fungal strains, further expanding the therapeutic potential of pyrimidine derivatives (Abdallah & Elgemeie, 2022).
Synthesis of Key Intermediates
Pyrimidine derivatives are key intermediates in the synthesis of various pharmacologically active compounds. For example, 2-Methyl-4,6-dichloro-5-aminopyrimidine is a crucial intermediate for moxonidine, indicating the importance of pyrimidine synthesis in drug development processes (Huang Qi-lin, 2007).
properties
IUPAC Name |
5-methylpyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-4-2-9-6(5(7)8)10-3-4;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGUJRIICPVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-2-carboxamidine hydrochloride | |
CAS RN |
1419101-32-8 | |
| Record name | 2-Pyrimidinecarboximidamide, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)










